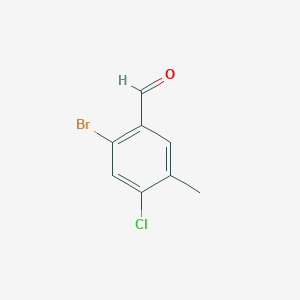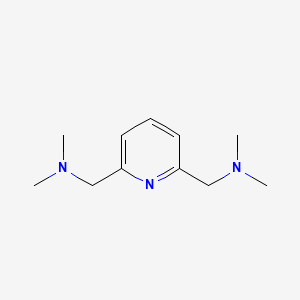
2,6-Bis(dimethylaminomethyl)pyri-dine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine: is a chemical compound with the molecular formula C11H20N2. It is a derivative of pyridine, characterized by the presence of two dimethylamino groups attached to the 2 and 6 positions of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-dimethylpyridine+formaldehyde+dimethylamine→N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine
Industrial Production Methods: In an industrial setting, the production of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes. The dimethylamino groups play a crucial role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: Another compound with similar structural features but different chemical properties and applications.
N2,N2,N6,N6-Tetramethyl-L-lysine: A derivative of lysine with similar dimethylamino groups.
Uniqueness: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine is unique due to its specific arrangement of dimethylamino groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-[6-[(dimethylamino)methyl]pyridin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H19N3/c1-13(2)8-10-6-5-7-11(12-10)9-14(3)4/h5-7H,8-9H2,1-4H3 |
InChI-Schlüssel |
MGYGVVVDLZIDTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=NC(=CC=C1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



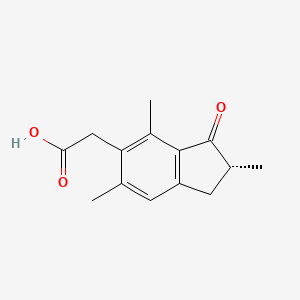
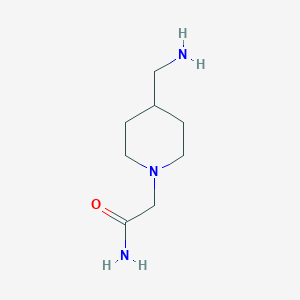

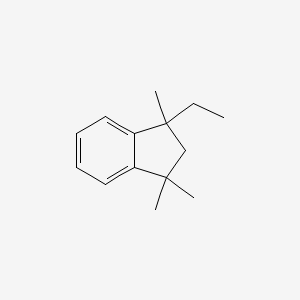
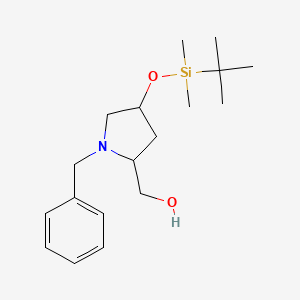
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
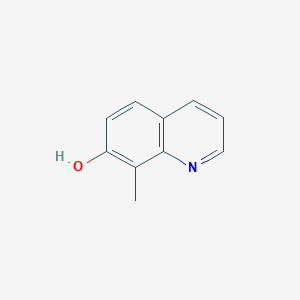
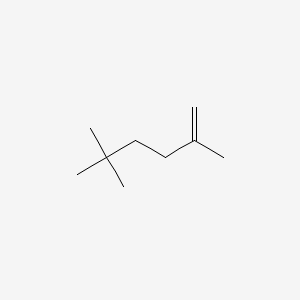
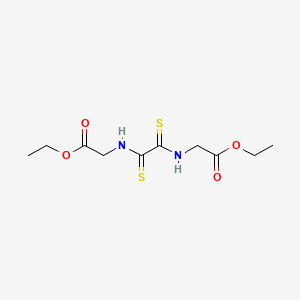
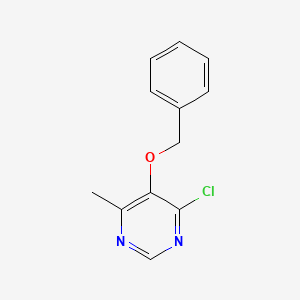
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
